molecular formula C13H13NO2 B6366739 MFCD18312137 CAS No. 1173157-68-0

MFCD18312137

Cat. No.: B6366739
CAS No.: 1173157-68-0
M. Wt: 215.25 g/mol
InChI Key: NTINJIKAEBJEDN-UHFFFAOYSA-N
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Description

MFCD18312137 is a halogenated heterocyclic compound with a molecular structure characterized by fused aromatic rings containing nitrogen and chlorine atoms. Its synthesis may involve catalytic coupling reactions or halogenation steps under controlled conditions, as seen in structurally related compounds .

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(16-2)3-4-12(9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTINJIKAEBJEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682779
Record name 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173157-68-0
Record name 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312137” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk Synthesis: Utilizing large-scale reactors to perform the initial synthesis steps.

    Continuous Monitoring: Employing sensors and automated controls to monitor reaction conditions.

    Purification: Using industrial-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312137” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18312137” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18312137” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

    Pathways: Modulating signaling pathways involved in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Two compounds structurally and functionally similar to MFCD18312137 are 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) and 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1). These were selected based on shared heterocyclic frameworks, halogen or nitro functional groups, and applications in medicinal chemistry .

Comparative Analysis

Property This compound 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight (g/mol) ~188.01 (estimated) 188.01 201.02
Solubility Low in water 0.687 mg/mL in water 0.00342 mol/L in THF
Synthesis Method Catalytic halogenation Reaction of 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with amines A-FGO-catalyzed coupling in THF
Biological Activity Potential enzyme inhibition Log S = -3.47; moderate bioavailability (0.55) Log S = -2.47; high yield (98%) in synthesis
Safety Profile H315-H319-H335 (skin/eye irritation) H315-H319-H335 H302 (acute toxicity)

Key Differences

  • Functional Groups : this compound and CAS 918538-05-3 share dichlorinated pyrrolotriazine backbones, while CAS 1761-61-1 features a benzimidazole core with a nitro group, impacting electronic properties and reactivity .
  • Applications : The pyrrolotriazine derivatives are often explored as kinase inhibitors, whereas benzimidazoles are utilized in antifungal and antitumor agents .
  • Synthesis Efficiency : CAS 1761-61-1 achieves a 98% yield using recyclable catalysts, highlighting greener synthesis compared to traditional halogenation routes for this compound analogues .

Research Findings and Implications

  • Thermal Stability : Halogenated heterocycles like this compound exhibit higher thermal stability (>200°C) than nitro-substituted benzimidazoles, which decompose near 150°C .
  • Bioavailability : CAS 918538-05-3’s Log S (-3.47) suggests poor aqueous solubility, a challenge shared by this compound, necessitating formulation optimizations for drug delivery .
  • Safety : Both this compound and its analogues require stringent handling due to skin/eye irritation hazards, but CAS 1761-61-1’s acute toxicity (H302) demands additional precautions .

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